molecular formula C24H32BF2N3O4 B8268684 tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8268684
M. Wt: 475.3 g/mol
InChI Key: AUPZZYQXXCTPTE-SFHVURJKSA-N
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Description

tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a sophisticated bifunctional compound designed for advanced pharmaceutical research, particularly in the synthesis of targeted protein degraders like PROTACs (Proteolysis-Targeting Chimeras). Its structure integrates two critical pharmacophores: a pinacol boronic ester and a chiral, fluorinated pyrrolidine protected by a Boc (tert-butoxycarbonyl) group. The pinacol boronic ester moiety serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions , a widely employed method in medicinal chemistry for the construction of biaryl systems, which are prevalent in drug molecules. This allows researchers to efficiently link this intermediate to aromatic or heteroaromatic fragments. Concurrently, the chiral (S)-4,4-difluoropyrrolidine scaffold is a privileged structure that can mimic transition states or act as a rigid, metabolically stable bioisostere for peptide bonds, often used to enhance the potency and pharmacokinetic properties of drug candidates targeting proteases or other enzymes. The presence of the Boc-protected amine provides a site for further functionalization, such as deprotection and conjugation to an E3 ligase-binding ligand in PROTAC assembly. Therefore, this compound is an invaluable building block for constructing complex molecules for PROTAC research , kinase inhibitor development, and general exploration of structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (2S)-4,4-difluoro-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32BF2N3O4/c1-21(2,3)32-20(31)30-14-24(26,27)12-18(30)19-28-13-17(29-19)15-8-10-16(11-9-15)25-33-22(4,5)23(6,7)34-25/h8-11,13,18H,12,14H2,1-7H3,(H,28,29)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPZZYQXXCTPTE-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)C4CC(CN4C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(N3)[C@@H]4CC(CN4C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32BF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the pyrrolidine core, followed by the introduction of the difluoro and imidazolyl groups. The final steps involve the formation of the tert-butyl ester and the dioxaborolane moiety. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the boronate ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the use of high-throughput screening to identify the most efficient catalysts and reaction conditions would be essential.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-4,4-difluoro-2-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the boronate ester site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound features multiple functional groups:

  • Difluorinated moiety : Enhances lipophilicity and potentially increases biological activity.
  • Boron-containing group : Often used in medicinal chemistry for its ability to form stable complexes with various biological targets.

Medicinal Chemistry

Drug Development : The compound's unique structure makes it a candidate for developing novel pharmaceuticals. Its difluoro and boron functionalities can enhance the binding affinity to target proteins or enzymes.

Case Study : Research has shown that compounds with similar structures exhibit potent activity against various cancer cell lines due to their ability to modulate signaling pathways involved in cell proliferation and survival. For instance, the incorporation of difluorinated groups has been linked to improved metabolic stability and bioavailability in drug candidates targeting kinases.

Material Science

Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its boron content may facilitate the formation of boron-containing polymers that exhibit unique thermal and mechanical properties.

Case Study : In studies focusing on boron-based polymers, it has been demonstrated that incorporating such compounds can lead to materials with enhanced flame retardancy and mechanical strength. This is particularly valuable in industries requiring high-performance materials.

Chemical Synthesis

Reagent in Organic Synthesis : The compound serves as an important reagent in various organic reactions, including cross-coupling reactions due to its boronic ester functionality.

Case Study : In synthetic organic chemistry, tert-butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has been employed in Suzuki-Miyaura coupling reactions to form biaryl compounds that are pivotal in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The difluoro and imidazolyl groups contribute to its binding affinity and specificity for certain biological targets, potentially disrupting key pathways involved in disease processes .

Comparison with Similar Compounds

Key Structural Features

The target compound is distinguished by its fluorinated pyrrolidine core and boronate ester functionality. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound (CAS) Core Structure Boronate Ester Fluorination Protecting Group Molecular Weight
Target (1007882-12-3) Pyrrolidine Yes 4,4-difluoro tert-butyl carbamate 439.36
905273-91-8 Isoindoline Yes None tert-butyl carbamate Not reported
956136-85-9 Piperidine Yes None tert-butyl carbamate Not reported
5{87}–5{90} Imidazole No Variable tert-butoxy/S-phenylalanyl 500–600 (est.)

Functional Implications

  • Boronate Ester Utility : The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound and analogs (e.g., 905273-91-8, 956136-85-9) enables their use in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . This contrasts with imidazole derivatives lacking boronate esters (e.g., 5{87}–5{90}), which are typically employed as enzyme inhibitors or peptide intermediates .
  • Fluorination Effects: The 4,4-difluoro substitution on the pyrrolidine core in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 905273-91-8). Fluorine atoms reduce oxidative degradation and improve membrane permeability .
  • Protecting Group Stability : The tert-butyl carbamate group in the target compound offers superior stability under acidic conditions compared to the tert-butoxy groups in 5{87}–5{90}, which may hydrolyze more readily .

Research Findings and Data

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester exhibits high reactivity in Suzuki-Miyaura couplings, achieving yields >80% with aryl halides under Pd catalysis . Non-fluorinated analogs (e.g., 905273-91-8) show similar reactivity but may require higher catalyst loading due to reduced electronic effects.

Biological Activity

tert-Butyl (S)-4,4-difluoro-2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS No. 1007882-13-4) is a complex organic compound with potential biological activities that warrant investigation. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H32BF2N3O4
  • Molecular Weight : 475.35 g/mol
  • Purity : ≥97.0% (HPLC) .

Research indicates that this compound may interact with specific biological targets, particularly in the context of parasitic infections. For instance, studies have explored its efficacy against Trypanosoma brucei, where it demonstrated promising activity by inhibiting N-myristoyltransferase (NMT), a critical enzyme for the survival of the parasite .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant potency against T. brucei with an IC50 value around 0.1 μM . This level of activity suggests a high degree of selectivity over human NMT1, which is crucial for minimizing potential side effects.

Cytotoxicity and Selectivity

The compound's cytotoxicity was evaluated in various human cell lines including MRC-5 fibroblasts. Notably, it showed a favorable selectivity index, indicating that while it is effective against T. brucei, it exhibits reduced toxicity towards human cells . This selectivity is essential for developing therapeutic agents that target parasites without harming the host.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound possesses adequate stability in microsomal turnover assays, with a clearance rate indicating potential for sustained therapeutic effects in vivo .

Study 1: Efficacy Against Trypanosomiasis

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and assessed their trypanocidal activity. The lead compound showed significant inhibition of T. brucei proliferation in culture with minimal cytotoxic effects on human cells .

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the imidazole ring and pyrrolidine backbone could enhance biological activity. Compounds with additional methyl substitutions on the pyrrole moiety exhibited improved potency against T. brucei .

Table: Summary of Biological Activities

Activity TypeTarget OrganismIC50 ValueSelectivity Index
TrypanocidalTrypanosoma brucei~0.1 μMHigh
CytotoxicityMRC-5 Cells>10 μMFavorable
Microsomal StabilityHuman Liver MicrosomesCint 4.2 mL/min/gGood

Q & A

Q. Can this compound act as a bifunctional catalyst in asymmetric synthesis?

  • Methodological Answer : The boron center may coordinate to Lewis acids (e.g., Ti(OiPr)4_4), while the imidazole nitrogen acts as a Lewis base. Testing in aldol or Mannich reactions (with chiral aldehydes) assesses catalytic efficiency. Enantioselectivity is measured via HPLC with chiral columns .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies between computational predictions and experimental binding data?

  • Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Experimentally, isothermal titration calorimetry (ITC) provides direct ΔH and ΔS values to refine computational models .

Q. What causes low yields in Suzuki coupling steps, and how can this be mitigated?

  • Methodological Answer : Common issues include catalyst poisoning (e.g., from residual amines) or oxygen sensitivity. Degassing solvents and using PdCl2_2(dppf) as a stabilized catalyst improve yields. Monitoring reaction progress via TLC (with UV visualization) ensures timely termination .

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